

# An In-depth Technical Guide to 2-phenyl-1H-indole-3-carbaldehyde

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## Compound of Interest

**Compound Name:** 2-Phenyl-1H-indole-3-carbaldehyde

**Cat. No.:** B1208662

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IUPAC Name: **2-phenyl-1H-indole-3-carbaldehyde**[\[1\]](#)

This technical guide provides a comprehensive overview of **2-phenyl-1H-indole-3-carbaldehyde**, a heterocyclic compound belonging to the indole family. Indole derivatives are of significant interest to researchers and drug development professionals due to their presence in a wide array of biologically active natural products and synthetic therapeutic agents.[\[2\]](#) This document details the compound's physicochemical properties, synthesis protocols, and known biological significance, with a focus on data relevant to scientific research.

## Physicochemical and Structural Properties

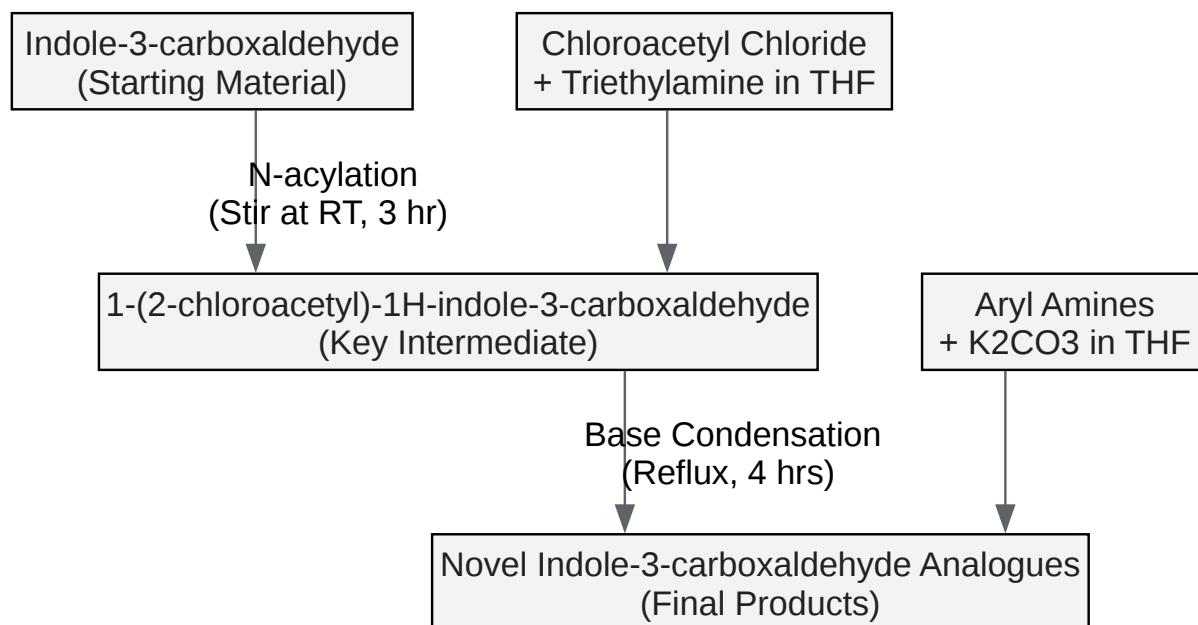
**2-phenyl-1H-indole-3-carbaldehyde** is a crystalline solid at room temperature.[\[3\]](#) Its core structure consists of a bicyclic indole ring system, with a phenyl group substituted at the C2 position and a formyl (carbaldehyde) group at the C3 position. This substitution pattern is crucial for its chemical reactivity and biological activity.

Property	Value	Source
IUPAC Name	2-phenyl-1H-indole-3-carbaldehyde	PubChem[1]
Molecular Formula	C <sub>15</sub> H <sub>11</sub> NO	ChemicalBook[3]
Molecular Weight	221.25 g/mol	PubChem[1]
CAS Number	25365-71-3	Sigma-Aldrich
Melting Point	249-253 °C	Sigma-Aldrich
Appearance	White to Brown Powder/Crystal	ChemicalBook[3]
SMILES	C1=CC=C(C=C1)C2=C(C3=C C=CC=C3N2)C=O	PubChem[1]
InChI Key	IFIFXODAHZPTEY- UHFFFAOYSA-N	PubChem[1]

## Synthesis of Indole-3-Carbaldehyde Derivatives

The synthesis of substituted indole-3-carbaldehydes is a key process in medicinal chemistry. While specific protocols for the 2-phenyl derivative can vary, a common strategy involves the formylation of a pre-existing 2-phenylindole scaffold, often via the Vilsmeier-Haack reaction. An alternative approach involves building the indole ring system from appropriate precursors.

Below is a generalized workflow for the synthesis of novel indole-3-carboxaldehyde analogues, which involves N-acylation followed by coupling with amines.



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Caption: General workflow for the synthesis of indole-3-carboxaldehyde analogues.

This protocol is adapted from a procedure for synthesizing related analogues and serves as an illustrative example.

#### Step 1: Synthesis of 1-(2-chloroacetyl)-1H-indole-3-carboxaldehyde (Intermediate)

- To a well-stirred solution of indole-3-carboxaldehyde (2 mmol) and triethylamine (2.2 mmol) in 10 ml of tetrahydrofuran (THF), add 3-chloroacetyl chloride (2.2 mmol) in 5 ml of THF dropwise.
- Stir the reaction mixture at room temperature for approximately 3 hours.
- Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a 9:1 hexane:ethyl acetate mixture as the mobile phase.
- Upon completion, quench the reaction mixture in ice-cold water and extract the product with diethyl ether.
- Wash the ether layer with 5% NaHCO<sub>3</sub> solution followed by distilled water.

- Dry the ether layer over anhydrous  $\text{Na}_2\text{SO}_4$  and concentrate to yield the intermediate.

#### Step 2: Synthesis of the Final Compound

- Treat a solution of the desired aryl amine (1.2 mM) in 10 ml of dry THF with  $\text{K}_2\text{CO}_3$  (600 mg) under a nitrogen atmosphere.
- Add a solution of the intermediate, 1-(2-chloroacetyl)-1H-indole-3-carbaldehyde (1mM), in 5 ml of dry THF dropwise.
- Reflux the reaction mixture for 4 hours, monitoring progress by TLC.
- After completion, remove the solvent using a rotary evaporator.
- Extract the final compound with ethyl acetate.

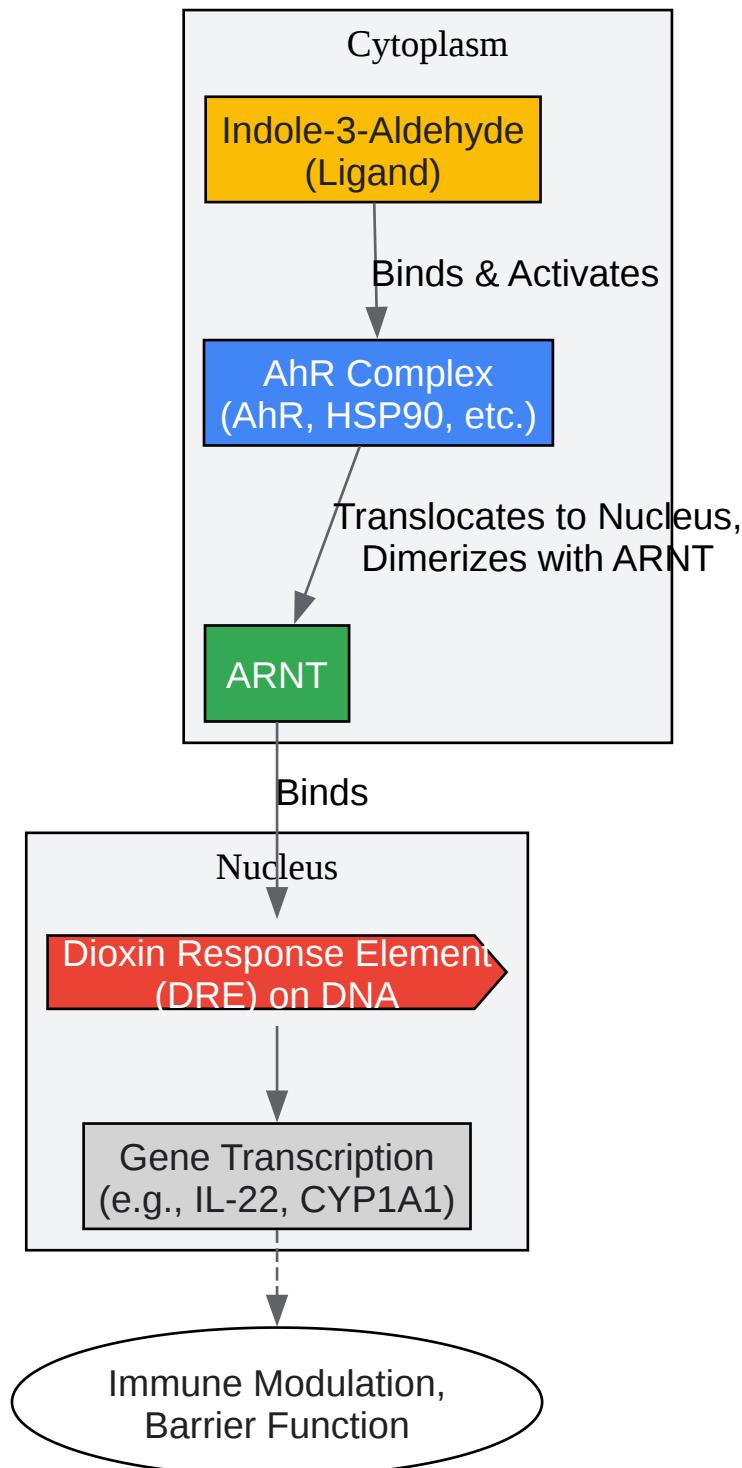
## Biological and Pharmacological Significance

2-Phenylindole derivatives are recognized for a broad spectrum of biological activities, making them a privileged scaffold in drug discovery.<sup>[2]</sup> **2-phenyl-1H-indole-3-carbaldehyde** itself serves as a crucial reactant for preparing compounds with potential therapeutic applications.

- Anticancer: It is a precursor for synthesizing pyridyl-ethenyl-indoles that act as tryptophan dioxygenase (TDO) inhibitors, a target in cancer immunotherapy.
- Antimicrobial: The scaffold is used to generate pyrimidinones and indole thiophene chalcones, which have been investigated for their antimicrobial and antioxidant properties.
- Anti-inflammatory: It is a starting material for [(phenyl)pyrazolyl]indole and oxazolylindole derivatives, which have shown potential as anti-inflammatory agents and analgesics.
- Enzyme Inhibition: Benzofuranone-indole derivatives synthesized from this aldehyde have been explored as PI3K inhibitors.

While the specific signaling pathways for **2-phenyl-1H-indole-3-carbaldehyde** are not fully elucidated, the parent molecule, indole-3-carbaldehyde (I3A), is a known agonist of the Aryl Hydrocarbon Receptor (AhR).<sup>[4][5]</sup> I3A is a metabolite of tryptophan produced by gut microbiota.<sup>[5]</sup> Activation of AhR in intestinal immune cells stimulates the production of

Interleukin-22 (IL-22), which is crucial for maintaining mucosal homeostasis and barrier function.<sup>[4][5]</sup> This pathway represents a key mechanism by which indole derivatives mediate their effects on the immune system.



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Caption: Simplified Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by indole derivatives.

## Quantitative Biological Data

Quantitative data from studies on related indole-3-carboxaldehyde analogues highlight their potential. The following tables summarize key findings.

The antioxidant potential of various synthesized analogues was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. The data is presented as the concentration required for 50% inhibition (IC<sub>50</sub>).

Compound	Structure Features	DPPH Scavenging IC <sub>50</sub> (µg/mL)
Indole-3-carboxaldehyde (Parent)	Unsubstituted N-H	48.32
Analogue 5d (N-acetyl-phenylamine)	Phenylamino side chain	35.14
Analogue 5f (N-acetyl-4-hydroxyphenylamine)	Phenolic -OH group	18.24
BHA (Standard Antioxidant)	Butylated hydroxyanisole	21.50

Lower IC<sub>50</sub> values indicate higher antioxidant activity.

Derivatives synthesized from indole carboxaldehydes have shown promising antibacterial activity. The table below shows the Minimum Inhibitory Concentration (MIC) for a potent derivative against various bacterial strains.<sup>[6]</sup>

Compound	Test Organism	MIC ( $\mu$ g/mL)[6]
2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one	S. aureus ATCC 25923	3.9
MRSA ATCC 43300		0.98
M. tuberculosis H37Rv		12.5

## Detailed Experimental Protocols for Biological Assays

This protocol is used to determine the antioxidant capacity of a compound.

- Prepare a 0.1 mM solution of DPPH in ethanol.
- Prepare stock solutions of the test compounds in ethanol.
- Add 1.0 mL of the DPPH solution to 3.0 mL of the test compound solution at various concentrations.
- Shake the mixture vigorously and allow it to stand at room temperature for 30 minutes.
- Measure the absorbance of the resulting solution at 517 nm using a spectrophotometer.
- Ethanol is used as the blank, and a mixture of 1.0 mL ethanol with 3.0 mL of the DPPH solution serves as the control.
- Calculate the percentage of scavenging activity using the formula: % Scavenging =  $[(\text{Abs\_control} - \text{Abs\_sample}) / \text{Abs\_control}] \times 100$
- Determine the  $IC_{50}$  value, which is the concentration of the compound that causes 50% inhibition of the DPPH radical.

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